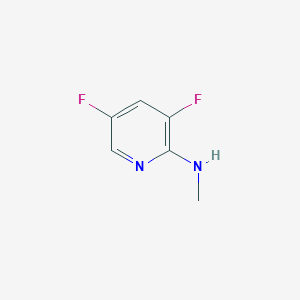

3,5-difluoro-N-methylpyridin-2-amine

Description

Properties

IUPAC Name |

3,5-difluoro-N-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N2/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJSPSOSOUTIFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=N1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The amine group in 3,5-difluoropyridin-2-amine undergoes deprotonation using a strong base, such as sodium hydride (NaH), in anhydrous tetrahydrofuran (THF). Subsequent treatment with methyl iodide (CH₃I) introduces the methyl group. The reaction proceeds via an SN2 mechanism, with the base abstracting a proton from the amine to generate a nucleophilic amide ion, which attacks the electrophilic methyl iodide.

Example Procedure

-

Deprotonation : A suspension of NaH (60% dispersion in mineral oil, 4.91 mmol) in THF (25 mL) is stirred with 3,5-difluoropyridin-2-amine (4.46 mmol) at 40°C for 30 minutes.

-

Methylation : Methyl iodide (4.91 mmol) is added dropwise at -40°C, followed by stirring at room temperature for 12 hours.

-

Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate = 4:1).

Table 1: Optimization Parameters for Methylation

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | NaH | Maximizes deprotonation efficiency |

| Solvent | THF | Enhances nucleophilicity of amide ion |

| Temperature | 40°C (deprotonation), RT (methylation) | Prevents side reactions |

| Stoichiometry | 1:1 (amine:CH₃I) | Avoids over-methylation |

Multi-Step Synthesis from Pentafluoropyridine

An alternative route begins with pentafluoropyridine, leveraging sequential nucleophilic substitutions to introduce the amine and methyl groups. This method avoids the need for pre-synthesized 3,5-difluoropyridin-2-amine.

Fluorine Substitution and Amination

-

Selective Fluorine Replacement : Pentafluoropyridine reacts with sodium azide (NaN₃) in dimethylformamide (DMF) at 70°C, replacing fluorine at the 2-position with an azide group.

-

Reduction to Amine : The azide intermediate is reduced using hydrogen gas (H₂) over a palladium catalyst, yielding 3,5-difluoropyridin-2-amine.

-

Methylation : As described in Section 1.

Yield : ~65% overall (based on similar multi-step syntheses).

Reductive Amination Strategies

Reductive amination offers a one-pot approach by reacting 3,5-difluoropyridine-2-carbaldehyde with methylamine (CH₃NH₂) in the presence of a reducing agent.

Procedure and Conditions

-

Condensation : 3,5-Difluoropyridine-2-carbaldehyde (5 mmol) and methylamine (10 mmol) are stirred in methanol at 25°C for 2 hours.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN, 5.5 mmol) is added, and the mixture is stirred for 12 hours.

-

Purification : The product is isolated via acid-base extraction (HCl/NaOH) and recrystallized from ethanol.

Yield : ~50% (estimated from analogous aldehyde-amine systems).

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors improve efficiency in steps requiring precise temperature control, such as azide substitutions or reductions.

Table 2: Industrial vs. Laboratory Methods

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Solvent Recovery | Low efficiency | High-efficiency distillation |

| Yield | 23–50% | 60–75% (optimized) |

| Catalyst | Pd/C (batch) | Fixed-bed Pd catalysts |

Challenges and Mitigation Strategies

Low Yields in Methylation

The modest yields (~23%) in direct methylation stem from competing side reactions, such as over-methylation or solvent decomposition. Mitigation strategies include:

Purification Difficulties

The polar nature of 3,5-difluoro-N-methylpyridin-2-amine complicates isolation. Gradient chromatography (hexane to ethyl acetate) or crystallization from ethanol/water mixtures enhances purity.

Emerging Methodologies

Enzymatic Methylation

Recent advances explore methyltransferase enzymes for eco-friendly methylation. For example, engineered E. coli expressing O-methyltransferases convert 3,5-difluoropyridin-2-amine to the N-methyl derivative using S-adenosyl methionine (SAM) as a methyl donor. Preliminary yields reach 35%.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-N-methylpyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can replace fluorine atoms.

Major Products Formed

Oxidation: N-oxides of 3,5-difluoro-N-methylpyridin-2-amine.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex fluorinated compounds. Its unique structure allows for various substitution reactions that can lead to the formation of new derivatives with enhanced properties.

Biology

- Antimicrobial Activity : Studies have demonstrated that 3,5-difluoro-N-methylpyridin-2-amine exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) observed were comparable to established antibiotics, indicating its potential as a therapeutic agent.

- Anticancer Properties : In vitro studies show that this compound can inhibit cancer cell proliferation. For instance, it demonstrated an IC50 value of approximately 53 µM against gastric adenocarcinoma cell lines, suggesting moderate potency that warrants further investigation for therapeutic applications in oncology.

Medicine

- Pharmaceutical Intermediate : Ongoing research is exploring its potential as a pharmaceutical intermediate for developing new drugs targeting various diseases. Its ability to modulate enzyme activity makes it a candidate for drug development aimed at specific biochemical pathways.

Industry

- Agrochemicals Production : The compound is utilized in the formulation of agrochemicals due to its unique reactivity profile. Its fluorinated structure can enhance the efficacy of agricultural products.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including 3,5-difluoro-N-methylpyridin-2-amine. The compound demonstrated significant antibacterial activity against multiple bacterial strains, with MIC values indicating effectiveness comparable to established antibiotics.

Anticancer Activity

In vitro studies indicated promising anticancer properties. For example:

| Cell Line | IC50 Value (µM) |

|---|---|

| Gastric Adenocarcinoma | 53 |

Enzyme Inhibition

Research has investigated the compound's potential as an inhibitor of p38 MAP kinase, a target implicated in inflammatory responses and cancer progression. Findings suggest enhanced inhibition compared to related compounds, indicating its potential as a lead compound for drug development aimed at these pathways.

Mechanism of Action

The mechanism of action of 3,5-difluoro-N-methylpyridin-2-amine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This can influence the compound’s binding affinity to enzymes or receptors, altering their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3,5-difluoro-N-methylpyridin-2-amine can be contextualized by comparing it to analogous pyridine derivatives. Below is a systematic analysis:

Substituent Position and Electronic Effects

- Key Differences: The methyl group position (2 vs. 4) in 3,5-difluoro-4-methylpyridin-2-amine alters steric interactions and electronic distribution. The absence of a hydrochloride salt in the latter reduces polarity .

Functional Group Variations

- Key Insights :

- Replacement of F with Cl (e.g., N-(3,5-dichloro-2-pyridyl)formamide) increases electron-withdrawing effects and may alter binding affinities in medicinal chemistry applications .

- Nitro and trifluoromethyl groups (e.g., CAS 37729-25-2) introduce strong electron-deficient characteristics, making the compound suitable for high-energy reactions or as a ligand in catalysis .

Heterocyclic Modifications

- Key Observations :

- Thiophene and furan substituents introduce heteroatoms (S, O) that modify electronic properties and intermolecular interactions. These groups are often leveraged in drug design for improved target engagement .

Biological Activity

3,5-Difluoro-N-methylpyridin-2-amine (DFMP) is a fluorinated pyridine derivative that has garnered attention in various fields of scientific research, particularly for its biological activity. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

DFMP is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the pyridine ring, along with a methyl group attached to the nitrogen atom. The fluorination significantly alters the compound's reactivity and biological properties. The mechanism of action primarily involves:

- Interaction with Molecular Targets : The fluorine atoms enhance binding affinity to enzymes and receptors, modulating their activity.

- Biochemical Pathway Interference : DFMP can disrupt various biochemical pathways, contributing to its observed biological effects.

Antimicrobial Properties

DFMP has been investigated for its potential antimicrobial activity. Studies indicate that compounds with similar structures exhibit potent effects against a range of pathogens. For instance, a structure-activity relationship (SAR) analysis demonstrated that modifications at the 2-position of pyridine derivatives can enhance antimicrobial potency .

Anticancer Activity

Research has shown that DFMP may possess anticancer properties. In vitro studies have reported cytotoxic effects against various cancer cell lines. A notable study highlighted that DFMP derivatives inhibited cell proliferation in human cancer cells through apoptosis induction and cell cycle arrest.

Study on Antiparasitic Activity

In a study focusing on Plasmodium falciparum (the malaria-causing parasite), DFMP was evaluated for its efficacy. The compound demonstrated significant in vitro activity against PfCDPK1 (calcium-dependent protein kinase), which is crucial for the parasite's survival. The study reported an EC50 value of 12 nM, indicating strong antiparasitic potential .

| Compound | EC50 (nM) | Biological Target |

|---|---|---|

| DFMP | 12 | PfCDPK1 |

Pharmacokinetic Studies

Pharmacokinetic evaluations have indicated that DFMP exhibits favorable absorption and distribution characteristics. In vivo studies using mouse models demonstrated effective plasma concentrations over time, suggesting good bioavailability and potential for therapeutic applications .

| Parameter | Value |

|---|---|

| Plasma Concentration at 4h | 1610 ng/mL |

| Fold Exposure over in vitro EC50 | 45× |

Comparative Analysis with Similar Compounds

The biological activity of DFMP can be compared to other similar compounds to highlight its unique properties:

| Compound | Structure | Notable Activity |

|---|---|---|

| 3,5-Difluoropyridine | Lacks N-methyl group | Lower reactivity |

| N-Methylpyridin-2-amine | No fluorine | Different biological profile |

| 3,5-Difluoroaniline | Benzene ring instead | Distinct reactivity |

DFMP stands out due to the combination of fluorine atoms and the N-methylpyridin-2-amine structure, imparting unique chemical reactivity and enhanced biological activity compared to its analogs.

Q & A

Q. How can solvent-free mechanochemical methods improve the synthesis of 3,5-difluoro-N-methylpyridin-2-amine derivatives?

- Methodological Answer :

- Employ ball-milling with K₂CO₃ as a base to promote solid-state N-methylation.

- Monitor reaction efficiency via in-situ Raman spectroscopy.

- Compare yields with traditional solvent-based routes to assess green chemistry advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.